molecular formula C11H23ClO3S B13622383 3-(Octan-2-yloxy)propane-1-sulfonyl chloride

3-(Octan-2-yloxy)propane-1-sulfonyl chloride

Cat. No.: B13622383
M. Wt: 270.82 g/mol
InChI Key: PDFJLDFNAAMTNZ-UHFFFAOYSA-N
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Description

3-(Octan-2-yloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its sulfonyl chloride group, which makes it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with octan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Octan-2-yloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Octan-2-yloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Octan-2-yloxy)propane-1-sulfonyl chloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it more suitable for applications requiring hydrophobic characteristics .

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-octan-2-yloxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3

InChI Key

PDFJLDFNAAMTNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OCCCS(=O)(=O)Cl

Origin of Product

United States

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